

"ROS inducer 6" dosage and administration in vitro

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Compound of Interest

Compound Name: ROS inducer 6

Cat. No.: B15611094

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Application Notes and Protocols: ROS Inducer 6

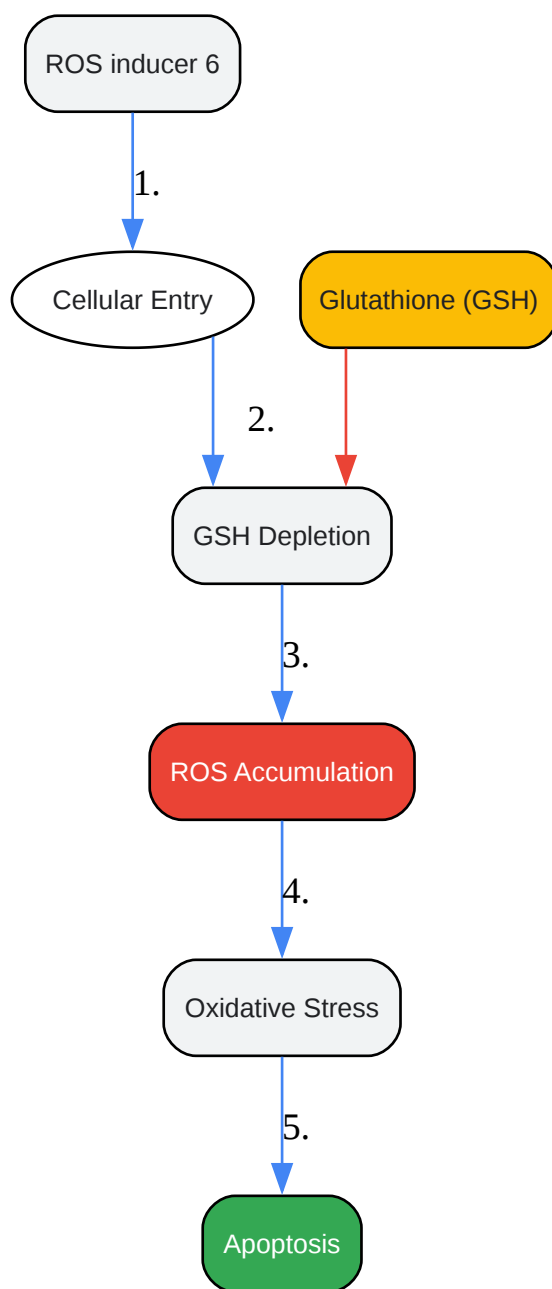
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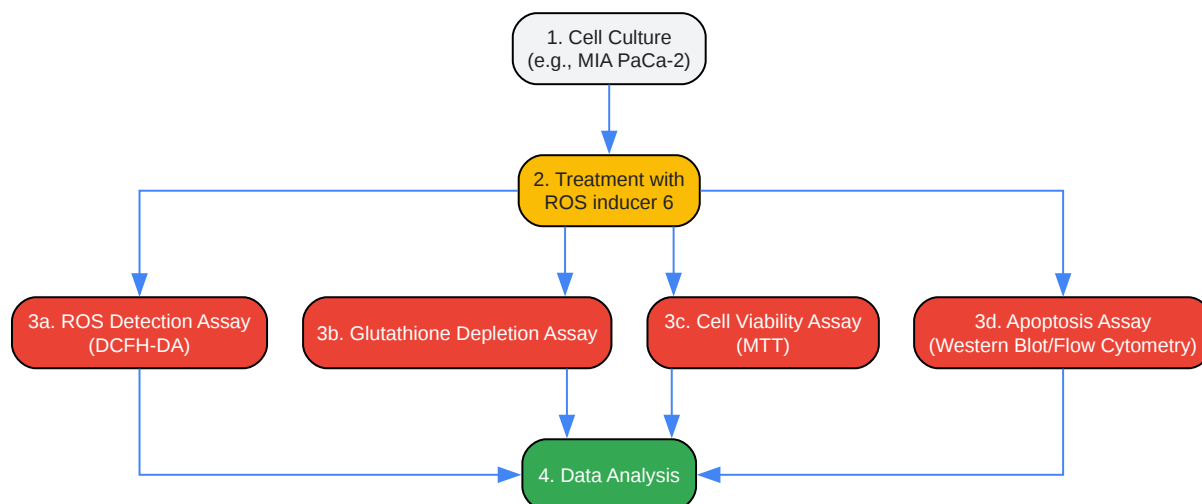
Introduction

ROS inducer 6, also identified as compound 9 in the primary literature, is a potent inducer of reactive oxygen species (ROS) in cancer cells.[1] It functions as an anticancer agent by depleting intracellular glutathione (GSH), a key antioxidant, thereby leading to an accumulation of ROS and subsequent induction of apoptosis.[1] These application notes provide detailed protocols for the in vitro use of **ROS inducer 6** in pancreatic cancer cell lines, specifically MIA PaCa-2, as referenced in the foundational study by Lee et al.

Mechanism of Action

ROS inducer 6 is designed with a Michael acceptor, a chemical moiety that readily reacts with nucleophiles like the thiol group of glutathione. This interaction leads to the depletion of the intracellular GSH pool. The reduction in GSH compromises the cell's antioxidant defense system, resulting in the accumulation of ROS. Elevated ROS levels can damage cellular components, including lipids, proteins, and DNA, ultimately triggering apoptotic cell death.





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References

- 1. [file.medchemexpress.com](https://www.medchemexpress.com) [file.medchemexpress.com]
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